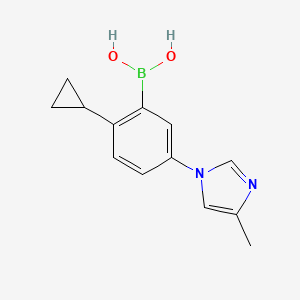
(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that contains a cyclopropyl group, a methyl-substituted imidazole ring, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which typically involve the reaction of alkenes with diazo compounds in the presence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The imidazole ring can undergo reduction to form imidazoline derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Imidazoline derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
科学的研究の応用
(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site serine residues.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in proteins, such as serine or threonine, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a similar imidazole ring but with different substituents.
1H-Indazole-5-boronic acid: Another boronic acid derivative with a different heterocyclic ring structure.
Uniqueness
(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance, potentially enhancing its binding specificity and stability. The combination of the boronic acid group and the imidazole ring also provides a versatile platform for various chemical modifications and applications.
特性
分子式 |
C13H15BN2O2 |
|---|---|
分子量 |
242.08 g/mol |
IUPAC名 |
[2-cyclopropyl-5-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H15BN2O2/c1-9-7-16(8-15-9)11-4-5-12(10-2-3-10)13(6-11)14(17)18/h4-8,10,17-18H,2-3H2,1H3 |
InChIキー |
SRRISRBKTPDWFT-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)N2C=C(N=C2)C)C3CC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B14076283.png)
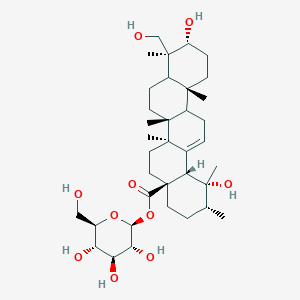
![Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14076291.png)
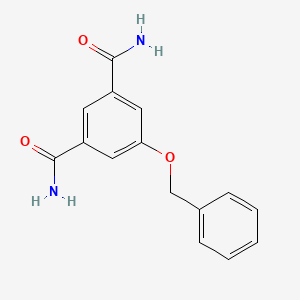
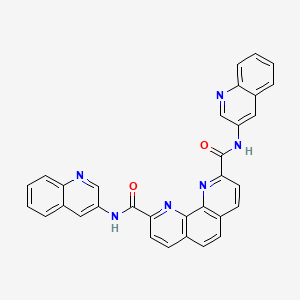

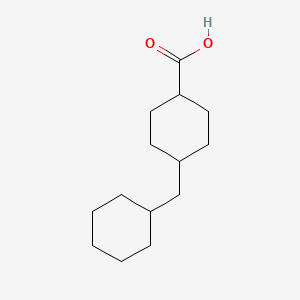

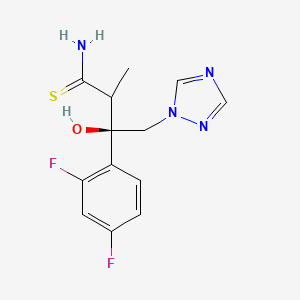

![(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14076342.png)
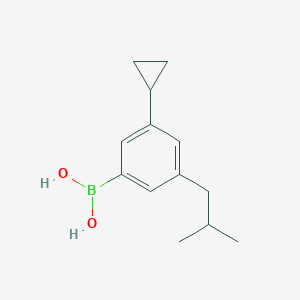
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)

